2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
CAS No.: 2219372-03-7
Cat. No.: VC11628923
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219372-03-7 |
|---|---|
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 2-cyclopropyl-1H-imidazole-5-carbaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2O.ClH/c10-4-6-3-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9);1H |
| Standard InChI Key | DQGPFCHYJDIZGI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC=C(N2)C=O.Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
2-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride features a five-membered imidazole ring substituted at the 2-position with a cyclopropane group and at the 4-position with an aldehyde moiety. The hydrochloride salt form enhances solubility and stability, a common modification for bioactive molecules . The molecular formula is inferred as C7H7ClN2O, with a molecular weight of 170.60 g/mol (calculated from atomic masses). Key structural elements include:
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Cyclopropyl group: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates .
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Aldehyde functional group: A reactive site enabling condensation reactions, Schiff base formation, and participation in nucleophilic additions.
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Imidazole core: A nitrogen-containing heterocycle with aromatic character, often utilized in coordination chemistry and enzyme inhibition .
Comparative Analysis with Structural Analogs
The compound shares similarities with 2-cyclopropyl-1H-imidazole-5-carboxylic acid (CID 62252492), which has a molecular formula of C7H8N2O2 and a Predicted Collision Cross Section (CCS) of 134.4 Ų for the [M+H]+ adduct . Substituting the carboxylic acid group with an aldehyde reduces molecular weight by 18.02 g/mol and alters polarity, impacting solubility and intermolecular interactions. Another analog, 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde hydrochloride (CAS 958863-44-0), demonstrates the stability of cyclopropyl-aldehyde combinations in larger aromatic systems, with a molecular weight of 222.67 g/mol.
Synthetic Methodologies
Key Precursors and Reaction Pathways
While no direct synthesis of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is documented, patent US20080262241A1 outlines methods for synthesizing related imidazole derivatives . A plausible route involves:
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Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition using diazomethane or via nucleophilic substitution with cyclopropylamine.
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Aldehyde Introduction: Formylation at the 4-position using Vilsmeier-Haack conditions (POCl3/DMF) or directed ortho-metalation followed by quenching with DMF.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, as demonstrated in the isolation of benzimidazole analogs.
Optimization Challenges
Critical challenges include:
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Regioselectivity: Ensuring formylation occurs exclusively at the 4-position of the imidazole ring.
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Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions, necessitating mild reaction protocols .
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Yield Improvements: Analogous syntheses of cyclopropyl-imidazole derivatives report yields of 50–80%, suggesting room for optimization through catalyst screening or solvent selection .
Physicochemical Properties and Predictive Data
Predicted Collision Cross Section (CCS)
Using the CCS values of 2-cyclopropyl-1H-imidazole-5-carboxylic acid as a baseline, the aldehyde derivative is expected to exhibit:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 153.07 | ~130–135 |
| [M+Na]+ | 175.05 | ~140–145 |
| The aldehyde’s reduced polarity compared to carboxylic acid may marginally decrease CCS values due to weaker ion-dipole interactions. |
Solubility and Stability
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Aqueous Solubility: Estimated at <1 mg/mL (similar to benzimidazole analogs), necessitating co-solvents like DMSO for biological assays.
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Thermal Stability: Decomposition likely above 150°C, based on thermogravimetric analysis of related hydrochloride salts.
Research Challenges and Future Directions
Knowledge Gaps
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Crystallographic Data: No X-ray structures are available to confirm the compound’s conformation or hydrogen-bonding patterns.
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In Vivo Pharmacokinetics: Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to assess bioavailability and metabolic pathways.
Synthetic Innovations
Future work could explore:
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Flow Chemistry: Continuous-flow systems to improve cyclopropanation yields.
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Enzymatic Catalysis: Using imine reductases for stereoselective aldehyde functionalization.
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